Benzyl 1(2H)-quinolinecarboxylate
Description
Properties
CAS No. |
17718-19-3 |
|---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
benzyl 2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C17H15NO2/c19-17(20-13-14-7-2-1-3-8-14)18-12-6-10-15-9-4-5-11-16(15)18/h1-11H,12-13H2 |
InChI Key |
NXWWSYGSSAHNRR-UHFFFAOYSA-N |
SMILES |
C1C=CC2=CC=CC=C2N1C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1C=CC2=CC=CC=C2N1C(=O)OCC3=CC=CC=C3 |
Other CAS No. |
17718-19-3 |
Synonyms |
1(2H)-Quinolinecarboxylic acid benzyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues in the Quinoline Family
2.1.1 Alkoxy-Substituted Quinoline Derivatives details four 6-methylquinoline derivatives with biphenyl alkoxy side chains (e.g., 3O-PPQMe, 4O-PPQMe). These compounds share the quinoline core but differ in substituents:
- Substituent Effects : Longer alkoxy chains (propoxy → hexoxy) increase molecular weight (353.1772 → 381.2088 Da) and aliphatic C–H stretching in IR spectra (2964 → 2936 cm⁻¹), indicating enhanced hydrophobicity .
- Spectroscopic Trends: ¹H-NMR: Downfield shifts in aromatic protons (δ 8.21–8.25 ppm) correlate with electron-withdrawing quinoline and biphenyl groups. IR: Symmetric C–O–C stretches decrease in wavenumber (1069 → 1029 cm⁻¹) as alkoxy chain length increases, reflecting reduced bond strain .
Table 1: Comparative Analysis of Quinoline Derivatives
| Compound | Molecular Formula | Alkoxy Chain | Key IR Peaks (cm⁻¹) | Molecular Weight (Da) |
|---|---|---|---|---|
| 3O-PPQMe | C₂₅H₂₃NO | Propoxy | 1205, 1069 | 353.1772 |
| 4O-PPQMe | C₂₆H₂₅NO | Butoxy | 1206, 1040 | 367.1931 |
| 5O-PPQMe | C₂₇H₂₇NO | Pentoxy | 1207, 1029 | 381.2088 |
| Benzyl 1(2H)-quinolinecarboxylate | C₁₇H₁₅NO₂ | Benzyl ester | N/A | 265.1103 |
Functional Differences :
- This structural distinction may favor different reactivity profiles (e.g., ester hydrolysis vs. alkoxy stability) .
Comparison with Quinoxaline Analogues
Benzyl 3-oxo-3,4-dihydro-1(2H)-quinoxalinecarboxylate () replaces the quinoline core with a dihydroquinoxaline system containing a ketone group. Key differences include:
- Heterocyclic Core: Quinoxaline’s dual nitrogen atoms enhance electron deficiency compared to quinoline, affecting π-π stacking and redox behavior.
- Functional Groups: The 3-oxo group in the quinoxaline derivative introduces keto-enol tautomerism, absent in this compound, which may influence biological activity or catalytic applications .
Patent and Literature Landscape
- In contrast, ’s alkoxy quinolines are well-characterized in academic studies but lack patent mentions, suggesting divergent applications (e.g., liquid crystals vs. drug intermediates) .
Preparation Methods
Reaction Design and Substrate Scope
The FeCl3-catalyzed tandem benzylation-cyclization of 2-aminoaryl alcohols with β-ketoesters offers a one-pot route to 3-quinolinecarboxylic esters. While the seminal work by Fan et al. primarily employed ethyl 3-oxobutanoate (2a), substitution with benzyl β-ketoesters theoretically enables direct access to benzyl quinolinecarboxylates (Scheme 1). The reaction proceeds via:
-
Carbocation Formation : FeCl3 facilitates the generation of a benzyl carbocation from 2-aminoarylmethyl alcohols.
-
Enol Attack : The β-ketoester enol attacks the carbocation, forming a C–C bond.
-
Cyclization : Intramolecular amide formation closes the quinoline ring.
-
Oxidation : Aerial oxidation aromatizes the 1,4-dihydroquinoline intermediate to the final product.
Optimization Insights :
-
Catalyst System : FeCl3 (10 mol%) with ZnCl2 (1.0 equiv) in PhCl at 90°C achieves 85% yield for ethyl esters.
-
Benzyl Adaptation : Replacing ethyl β-ketoesters with benzyl analogues (e.g., benzyl 3-oxobutanoate) is hypothesized to yield benzyl esters, though experimental validation is pending.
-
Functional Group Tolerance : Electron-donating (e.g., –OMe) and withdrawing (e.g., –NO2) groups on the aryl alcohol are compatible.
Mechanistic Validation and Scalability
Key experiments confirm the cascade mechanism:
-
Under N2, the 1,4-dihydroquinoline intermediate (3c1) isolates in 81% yield, which oxidizes quantitatively to the aromatic product upon exposure to air.
-
The method’s scalability is evidenced by gram-scale syntheses (e.g., 97.3 mg of 3b from 0.5 mmol substrate).
Direct Esterification of Quinolinecarboxylic Acids
Benzylation of Pre-Formed Carboxylic Acids
A two-step approach involves synthesizing quinolinecarboxylic acids followed by benzyl esterification. For 2-aminoquinoline-6-carboxylic acid benzyl ester:
-
Acid Activation : Quinolinecarboxylic acid reacts with benzyl chloride in DMF/K2CO3 at 60°C.
-
Esterification : Nucleophilic acyl substitution installs the benzyl group, yielding 55–69% isolated product.
Critical Parameters :
Microwave-Assisted Hydrolysis
Microwave irradiation accelerates the hydrolysis of ester precursors to carboxylic acids (e.g., converting ethyl esters to acids in 90% yield at 120°C for 130 min). Subsequent benzylation streamlines the sequence, avoiding prolonged heating.
Reductive Amination and Esterification
N-Oxide Intermediate Strategy
A three-step protocol for 2-aminoquinoline-6-carboxylic acid benzyl ester illustrates this approach:
-
N-Oxidation : Quinolinecarboxylic acid is oxidized to the N-oxide.
-
Amination : Treatment with NH4Cl and p-toluenesulfonyl chloride in dichloroethane introduces the amino group.
-
Benzylation : K2CO3-mediated reaction with benzyl chloride installs the ester (55% yield).
Advantages :
-
Avoids hazardous ammonia gas.
-
Triethylamine/ammonium chloride buffer ensures mild conditions (0–25°C).
Comparative Analysis of Synthetic Routes
Q & A
Q. How to address low aqueous solubility in in vivo studies?
- Formulation : Use co-solvents (e.g., PEG-400) or liposomal encapsulation to enhance bioavailability .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
